molecular formula C8H10N2O2 B1307918 N-Hydroxy-2-methoxy-benzamidine

N-Hydroxy-2-methoxy-benzamidine

Cat. No. B1307918
M. Wt: 166.18 g/mol
InChI Key: NFAJEYBUPFIZNQ-UHFFFAOYSA-N
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Patent
US03987160

Procedure details

To a solution of hydroxylamine hydrochloride (245 g.) and sodium carbonate (170 g.) in water (2.6 l.) was added a solution of 2-methoxybenzonitrile (127.5 g.) in ethanol (1.25 l.), and the mixture refluxed with stirring for 1.5 hours. The solution was concentrated in vacuo to low bulk and the resultant oil crystallised on standing. The solid was filtered off, washed with water to remove inorganic salts, dried at 60° C., and recrystallised from benzene to give 2-methoxybenzamidoxime (49.2 g.), m.p. 117°-119° C. Further material (21.2 g., m.p. 119°-120° C.) was obtained by concentration of the recrystallisation mother liquor.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C(=O)([O-])[O-].[Na+].[Na+].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15]>O.C(O)C>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14](=[N:2][OH:3])[NH2:15] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
170 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
127.5 g
Type
reactant
Smiles
COC1=C(C#N)C=CC=C1
Name
Quantity
2.6 L
Type
solvent
Smiles
O
Name
Quantity
1.25 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to low bulk
CUSTOM
Type
CUSTOM
Details
the resultant oil crystallised
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
dried at 60° C.
CUSTOM
Type
CUSTOM
Details
recrystallised from benzene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C(N)=NO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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